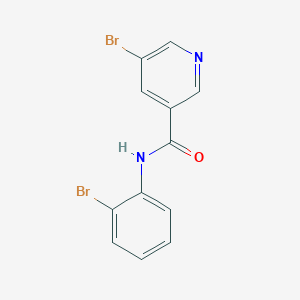

5-bromo-N-(2-bromophenyl)nicotinamide

Description

5-Bromo-N-(2-bromophenyl)nicotinamide is a nicotinamide derivative featuring a brominated pyridine core and a 2-bromophenyl substituent. The dual bromination (pyridine and phenyl rings) enhances electrophilicity and may influence binding affinity to hydrophobic pockets in biological targets .

Propriétés

Formule moléculaire |

C12H8Br2N2O |

|---|---|

Poids moléculaire |

356.01 g/mol |

Nom IUPAC |

5-bromo-N-(2-bromophenyl)pyridine-3-carboxamide |

InChI |

InChI=1S/C12H8Br2N2O/c13-9-5-8(6-15-7-9)12(17)16-11-4-2-1-3-10(11)14/h1-7H,(H,16,17) |

Clé InChI |

QVZDEFXPERBWNS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)Br |

SMILES canonique |

C1=CC=C(C(=C1)NC(=O)C2=CC(=CN=C2)Br)Br |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

5-Bromo-N-[4-(methylsulfamoyl)phenyl]nicotinamide

- Structure : Replaces the 2-bromophenyl group with a 4-(methylsulfamoyl)phenyl moiety.

- Molecular Weight: 370.22 g/mol (vs. ~370–400 g/mol for the target compound). Implications: Enhanced solubility in aqueous media but reduced membrane permeability due to higher polarity .

5-Bromo-N-(4-(chlorodifluoromethoxy)phenyl)nicotinamide

- Structure : Substitutes 2-bromophenyl with a 4-(chlorodifluoromethoxy)phenyl group.

- Key Differences: The -OCF₂Cl group introduces both halogenated and lipophilic characteristics.

5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide

- Structure : Features a pyridinyl substituent instead of bromophenyl.

- Key Differences: The pyridine ring introduces basicity (pKa ~4–6) via its nitrogen, enhancing solubility at physiological pH. Implications: Potential for π-π stacking interactions in binding pockets, contrasting with the hydrophobic interactions of bromophenyl .

Modifications on the Nicotinamide Core

5-Bromo-N-methoxy-N-methylnicotinamide

- Structure : Replaces the 2-bromophenyl group with methoxy and methyl groups.

- Molecular Weight: 245.07 g/mol (significantly lower than the target compound). Implications: Faster systemic clearance due to lower molecular weight .

6-(5-Bromobenzofuran-2-yl) Derivatives

Functional Group Additions

(S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)nicotinamide

- Structure : Adds fluorinated groups (3-F, 4-OCF₃) to the phenyl ring.

- Key Differences :

5-Bromo-N-(1-methyl-2-trifluoromethylsulfanylethyl)nicotinamide

- Structure : Replaces phenyl with a trifluoromethylsulfanylethyl chain.

- Key Differences: The -SCF₃ group is highly lipophilic and electron-withdrawing. Molecular Weight: 343.16 g/mol.

Comparative Data Table

| Compound Name | Substituent | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| 5-Bromo-N-(2-bromophenyl)nicotinamide | 2-Bromophenyl | ~370–400 | High hydrophobicity, dual bromine effects |

| 5-Bromo-N-[4-(methylsulfamoyl)phenyl]nicotinamide | 4-(Methylsulfamoyl)phenyl | 370.22 | Polar, H-bond donor/acceptor |

| (S)-5-Bromo-N-(3-fluoro-4-(trifluoromethoxy)phenyl)nicotinamide | 3-F, 4-OCF₃ phenyl | 468.3 [M+H]⁺ | Fluorinated, CNS-targeted |

| 5-Bromo-N-methoxy-N-methylnicotinamide | N-Me, OMe | 245.07 | Low steric hindrance, rapid clearance |

| 5-Bromo-N-(5-methyl-2-pyridinyl)nicotinamide | 5-Methyl-2-pyridinyl | ~300–320 | Basic nitrogen, π-π stacking potential |

Research Findings and Implications

- Electron-Withdrawing Groups : Bromine and sulfamoyl groups enhance electrophilicity, favoring interactions with electron-rich protein residues. However, excessive polarity (e.g., sulfamoyl) may limit bioavailability .

- Fluorinated Derivatives : Compounds with -CF₃ or -OCF₃ show superior metabolic stability and logP profiles, making them candidates for long-acting therapeutics .

- Structural Rigidity vs.

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.